7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromophenyl group at the 7th position and an ethyl group at the 2nd position of the triazolo[1,5-a]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
-
Formation of the Triazolo[1,5-a]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as enaminonitriles and benzohydrazides. This reaction can be facilitated under microwave irradiation, which provides an eco-friendly and efficient method for the synthesis .
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a bromophenylboronic acid with the triazolo[1,5-a]pyrimidine core in the presence of a palladium catalyst and a base .
-
Ethylation: : The ethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis can also be adapted for industrial-scale production due to its advantages in reaction time and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromophenyl group in 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the triazolo[1,5-a]pyrimidine ring or the substituents.
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used in substitution and alkylation reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are investigating its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its applications include the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
7-(4-Bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of an ethyl group.
7-(4-Chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a different triazolo ring fusion.
Uniqueness
7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11BrN4 |
---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H11BrN4/c1-2-12-16-13-15-8-7-11(18(13)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
RTWSZSDUIBGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.